Dimethyl 5-[(2-thiophen-2-ylacetyl)amino]benzene-1,3-dicarboxylate
Description
Dimethyl 5-[(2-thiophen-2-ylacetyl)amino]benzene-1,3-dicarboxylate is a small organic molecule featuring a central benzene ring substituted at positions 1 and 3 with methyl ester groups and at position 5 with an amino-linked 2-thiophen-2-ylacetyl moiety. This compound belongs to a class of benzene-1,3-dicarboxylate derivatives, where structural variations at the 5-position influence physicochemical properties and biological activity.
Properties
IUPAC Name |
dimethyl 5-[(2-thiophen-2-ylacetyl)amino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c1-21-15(19)10-6-11(16(20)22-2)8-12(7-10)17-14(18)9-13-4-3-5-23-13/h3-8H,9H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFKSRAHIRSPNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CC2=CC=CS2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201193 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-[(2-thiophen-2-ylacetyl)amino]benzene-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Derivative: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a sulfur source with an α-methylene carbonyl compound and an α-cyano ester.
Acylation Reaction: The thiophene derivative is then acylated using an appropriate acyl chloride to introduce the 2-thiophen-2-ylacetyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-[(2-thiophen-2-ylacetyl)amino]benzene-1,3-dicarboxylate can undergo various types of chemical reactions:
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Nitro compounds, halogenated derivatives
Scientific Research Applications
Dimethyl 5-[(2-thiophen-2-ylacetyl)amino]benzene-1,3-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Dimethyl 5-[(2-thiophen-2-ylacetyl)amino]benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The thiophene ring can interact with biological macromolecules through π-π stacking and hydrogen bonding. The ester and amide groups can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting their function .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key Observations:
- Lipophilicity : The nitro-furan derivative (logP = 4.65) is more lipophilic than the thiophene-carbonyl analog (logP = 3.42), impacting solubility and membrane permeability .
- Steric Effects : The benzothiazole substituent introduces rigidity, which may restrict conformational flexibility compared to the acetyl-thiophene group .
- Electronic Properties : Thiophene and nitro groups enhance electron-withdrawing/donating capabilities, influencing binding to targets like enzymes or DNA .
Biological Activity
Dimethyl 5-[(2-thiophen-2-ylacetyl)amino]benzene-1,3-dicarboxylate (chemical formula: C16H15NO5S) is a compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, synthesizing data from various studies to present a comprehensive overview.
Chemical Structure
The compound features a benzene ring substituted with two carboxylate groups and an acetylamino group attached to a thiophene moiety. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest the compound has potential antimicrobial properties, particularly against certain bacterial strains.
- Anticancer Properties : Some investigations have indicated that this compound may inhibit the growth of cancer cells in vitro.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory effects, showing promise in reducing inflammation markers in biological assays.
Antimicrobial Activity
A study conducted on various derivatives of thiophene-based compounds showed that this compound demonstrated significant activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
These results indicate that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
In vitro studies have been performed to assess the anticancer potential of the compound against various cancer cell lines. The results are summarized below:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
| A549 (Lung Cancer) | 20 |
The IC50 values suggest that the compound effectively inhibits cell proliferation in these cancer types, warranting further investigation into its mechanisms of action.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound were evaluated using a carrageenan-induced paw edema model in rats. The results showed a significant reduction in paw swelling compared to the control group:
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| Compound Treatment | 45 |
This reduction indicates the potential use of the compound in managing inflammatory conditions.
Case Studies
A notable case study involved the synthesis and evaluation of thiophene derivatives similar to this compound. These derivatives were assessed for their biological activities and structural characteristics through X-ray crystallography and spectroscopic methods. The findings highlighted the importance of specific functional groups in enhancing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
